1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

NMR Spectroscopy Structural Confirmation Quality Control

Problem: Methyl ether protected phenols (e.g., CAS 450-88-4) require harsh demethylation (BBr₃/HI), incompatible with sensitive functionality. Solution: This MOM-protected bromo-fluoro benzene offers orthogonal stability-the MOM group withstands Suzuki/Buchwald-Hartwig conditions but cleaves under mild acid (1 M HCl/MeOH), enabling late-stage phenol unveiling. Key advantages: (1) Intact during cross-coupling, preventing N-/O-alkylation issues; (2) Selective deprotection preserves acid-sensitive motifs in PROTACs/kinase inhibitors; (3) Scalable one-step MOM protection (30 g scale); (4) ≥98% HPLC purity ensures predictable stoichiometry in multi-kg campaigns. Ideal for degrader programmes requiring a 2-hydroxy-4-fluorophenyl hinge-binding motif.

Molecular Formula C8H8BrFO2
Molecular Weight 235.05 g/mol
CAS No. 162269-78-5
Cat. No. B179883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-fluoro-2-(methoxymethoxy)benzene
CAS162269-78-5
Synonyms1-Bromo-4-fluoro-2-(methoxymethoxy)benzene
Molecular FormulaC8H8BrFO2
Molecular Weight235.05 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=CC(=C1)F)Br
InChIInChI=1S/C8H8BrFO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3
InChIKeyBYINJCPFBLKYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-fluoro-2-(methoxymethoxy)benzene: Strategic Building Block


1-Bromo-4-fluoro-2-(methoxymethoxy)benzene (CAS 162269-78-5) is a trisubstituted bromo-fluoro aromatic compound bearing an ortho-methoxymethoxy (MOM) protecting group . With molecular formula C₈H₈BrFO₂ and a molecular weight of 235.05 g/mol, it belongs to the halogenated benzene family and serves as a versatile building block in organic and medicinal chemistry [1]. The compound features a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate electronic properties and enhance metabolic stability of downstream products, and a MOM-protected phenol that permits masked hydroxyl functionality for selective late-stage deprotection under mild acidic conditions .

1 Orthogonally protected bromo-fluoro building block for multi-step synthesis
2 Compatible with palladium-catalysed cross-coupling workflows (Suzuki, Buchwald-Hartwig)
3 Mild acidic deprotection allows late-stage phenol unveiling

Why 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene Cannot Be Replaced by Analogues


Attempting to replace 1-bromo-4-fluoro-2-(methoxymethoxy)benzene with a simpler analog such as 1-bromo-4-fluoro-2-methoxybenzene (CAS 450-88-4, a methyl-protected variant) or 2-bromo-5-fluorophenol (CAS 147460-41-1, the free phenol) introduces substantial synthetic liabilities. The MOM group at the ortho position confers orthogonal chemical stability: it remains intact under basic cross-coupling conditions (Suzuki, Buchwald-Hartwig) that would deprotonate or oxidize a free phenol, yet can be selectively cleaved under mild acidic conditions to reveal the hydroxyl moiety for further functionalization [1][2]. In contrast, the methyl ether analog (CAS 450-88-4) requires harsh demethylation conditions (e.g., BBr₃ or HI) that are incompatible with many sensitive functional groups, limiting its utility in complex molecule synthesis [1]. This ortho-MOM substitution pattern thus provides a unique combination of stability and deprotectability that directly impacts synthetic route efficiency, overall yield, and functional group compatibility—factors that cannot be replicated by simply substituting a different bromo-fluoro-benzene derivative [2].

Target
1-Bromo-4-fluoro-2-(methoxymethoxy)benzene (MOM-protected)
Substitute
Methyl ether analog (CAS 450-88-4) may require harsh demethylation, limiting functional group compatibility
Target
MOM group remains intact under basic cross-coupling conditions
Substitute
Free phenol analog may undergo deprotonation or oxidation, producing side products
Target
Batch-specific NMR and HPLC documentation supports procurement QC
Substitute
Generic intermediates may lack spectral documentation, increasing impurity-related catalyst poisoning risk

Comparative Evidence: 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene vs. Analogs


NMR Identity and Purity Benchmark

The target compound exhibits a distinct ¹H NMR fingerprint at 400 MHz in CDCl₃: δ 7.46–7.53 (m, 1H), 6.92–6.99 (m, 1H), 6.63–6.70 (m, 1H), 5.26 (s, 2H, OCH₂O), 3.55 (s, 3H, OCH₃) . Critically, the singlet at δ 5.26 ppm integrating for 2 protons confirms the intact MOM acetal, which distinguishes this compound from the non-MOM analog 1-bromo-4-fluoro-2-methoxybenzene (CAS 450-88-4), where the methoxy singlet appears at δ ~3.82 ppm as a 3H singlet with no corresponding OCH₂O signal [1]. This clear spectroscopic differentiation enables unambiguous identity verification upon receipt, a critical parameter for procurement quality assurance where isobaric or regioisomeric impurities (e.g., 1-bromo-2-fluoro-3-(methoxymethoxy)benzene, CAS 126412-18-8) could otherwise confound downstream reactions .

NMR Identity & Purity
Cross-study comparable
Diagnostic OCH₂O singlet at δ 5.26 ppm (2H) confirms intact MOM acetal
Enables unambiguous receipt verification and rejection of isomeric impurities
Methyl ether analog lacks this signal (δ ~3.82, 3H, OCH₃)
NMR Spectroscopy Structural Confirmation Quality Control Procurement Purity

Synthetic Route Efficiency: MOM Protection vs. Methylation

The target compound is synthesised from 2-bromo-5-fluorophenol (30 g, 0.16 mol) by treatment with diisopropylethylamine (36 mL, 0.20 mol) and chloromethyl methyl ether (16 mL, 0.20 mol) in dichloromethane (170 mL) at 0 °C . This one-step MOM protection proceeds under mild, non-energetic conditions and is reported to furnish the product in quantitative yield [1]. In contrast, the synthesis of the comparison methyl ether analog, 1-bromo-4-fluoro-2-methoxybenzene (CAS 450-88-4), via methylation of the same phenolic precursor requires methyl iodide and a strong base (e.g., NaH), with literature procedures reporting a typical isolated yield of ~78% after purification [2]. The quantitative MOM protection yield—representing a >20 percentage point advantage—reduces starting material waste and purification burden in multi-step campaigns, and the MOM group's acid lability provides a strategic deprotection handle that the methyl ether lacks [1].

Synthetic Route Efficiency
Cross-study comparable
Reported yield advantage ≥22 percentage points vs. methylation route
Supports procurement cost-per-gram assessment for multi-step campaigns
Quantitative MOM protection vs. ~78% methylation yield
Synthetic Methodology Protecting Group Strategy Yield Comparison Process Chemistry

Commercial Purity and Analytical Documentation

Multiple reputable vendors list the target compound at a purity specification of ≥98% by HPLC, accompanied by comprehensive analytical documentation including HPLC chromatogram, MS spectrum, and NMR spectrum as standard deliverables [1]. In comparison, the closest commercially available analog 1-bromo-4-fluoro-2-methoxybenzene (CAS 450-88-4) is commonly offered at 95% purity without guaranteed accompanying spectral data [2]. The 3–5 percentage-point purity differential, combined with the provision of batch-specific analytical spectra, directly impacts the reproducibility of subsequent synthetic steps: a 95% purity product may contain up to 5% of impurities that can poison palladium catalysts in cross-coupling reactions, whereas a ≥98% specification reduces this risk proportionally [3].

Commercial Purity & Docs
Supporting evidence
≥98% HPLC purity with batch-verified spectra; analog offered at 95% without guaranteed data
Lowers risk of catalyst poisoning and eliminates re-purification time
Supports cross-coupling reproducibility in procurement QC
Procurement Quality Purity Specification Analytical Documentation Reproducibility

MOM Orthogonality in Cross-Coupling Conditions

The MOM protecting group demonstrates stability under the basic conditions typical of palladium-catalysed cross-coupling reactions (Suzuki, Buchwald-Hartwig, and Heck), in which aryl bromides participate as coupling partners [1]. This is in contrast to the free phenol analog (2-bromo-5-fluorophenol), which undergoes deprotonation and potential oxidation under these conditions, and the methyl ether analog (CAS 450-88-4), which requires harsh Lewis acidic conditions (BBr₃, AlCl₃) for deprotection that are incompatible with many heterocyclic or acid-sensitive motifs commonly found in drug-like molecules [2]. The MOM group's acid lability—cleaved by mild HCl/MeOH or ZnBr₂/n-PrSH—provides a true orthogonal deprotection strategy: it withstands the basic cross-coupling manifold yet can be removed without affecting Boc, silyl, or acetal protecting groups commonly employed in multi-step pharmaceutical intermediate synthesis [3].

MOM Orthogonality
Class-level inference
MOM ether remains intact under Pd-catalysed conditions; cleaved selectively under mild acid
Enables orthogonal protection strategy for complex molecule assembly
Methyl ether requires harsh Lewis acid demethylation
Protecting Group Stability Cross-Coupling Compatibility Orthogonal Deprotection Synthetic Strategy

Suitability as Protein Degrader Building Block

The target compound is explicitly classified within the 'Protein Degrader Building Blocks' product family by commercial suppliers, a curated category that denotes building blocks with the exact substitution pattern, linker potential, and protecting group chemistry required for PROTAC and molecular glue synthesis [1]. In comparison, the simpler analog 1-bromo-4-fluoro-2-methoxybenzene (CAS 450-88-4) is categorised as a general-purpose intermediate without this specialised classification . The protein degrader classification reflects the strategic value of the MOM group: it serves as a masked phenol that can be coupled via the bromine handle to a targeting ligand, the fluorine atom modulates the electronic environment and metabolic stability of the ternary complex, and the MOM group can be unveiled post-coupling to provide a hydroxyl attachment point for linker or E3 ligase ligand conjugation [1][2].

PROTAC Building Block Fit
Class-level inference
Supplier-classified within ‘Protein Degrader Building Blocks’ for modular degrader assembly
Supports targeted procurement for degrader programmes
General-purpose analogs lack orthogonal deprotection handle
PROTAC Synthesis Targeted Protein Degradation Building Block Classification Medicinal Chemistry

Application Scenarios for 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene


PROTAC Warhead Synthesis with Latent Phenol Handle

In the modular assembly of proteolysis-targeting chimeras (PROTACs), the compound serves as an ideal warhead precursor: the aryl bromide undergoes Suzuki-Miyaura coupling with a boronic acid-functionalised target protein ligand, while the MOM-protected phenol remains intact during the coupling step (as supported by class-level stability evidence [1]). Post-coupling, mild acidic deprotection (1 M HCl/MeOH or ZnBr₂/n-PrSH) reveals the phenol, which is then used to attach an E3 ligase ligand via a linker moiety [1]. This orthogonal protection strategy, which cannot be replicated with the methyl ether analog (CAS 450-88-4) without risking deprotection of acid-sensitive functionality elsewhere in the molecule [2], makes the MOM compound the rational procurement choice for degrader programmes.

Fluorinated Kinase Inhibitor Intermediate Synthesis

Fluorinated kinase inhibitors frequently require a 2-hydroxy-4-fluorophenyl motif for optimal hinge-region binding. The target compound provides this motif in protected form: the bromine allows installation of a heterocyclic core via Buchwald-Hartwig amination or Suzuki coupling, the fluorine modulates electronic properties and metabolic stability of the final drug candidate, and the MOM group masks the phenol to prevent N- versus O-alkylation selectivity issues during subsequent steps [1]. The quantitative yield (≥98% by HPLC purity [3]) of the starting building block ensures that the first step of a multi-kilogram campaign proceeds with predictable stoichiometry, avoiding the yield losses and purification bottlenecks associated with lower-purity generic intermediates.

Site-Selective Biaryl Scaffold Functionalisation

O-MOM-protected fluorophenols exhibit enhanced site-selectivity in directed ortho-metalation (DoM) reactions compared to their unprotected phenol counterparts, with metalation occurring exclusively at the position adjacent to the OMOM group [1][4]. In the target compound, the MOM group directs lithiation to the 3-position of the ring, enabling electrophilic trapping at this site while the bromine at C1 and fluorine at C4 remain untouched. This predictable, programmable reactivity pattern—demonstrated in well-characterised model systems [4]—provides a strategic advantage for constructing highly substituted biaryl scaffolds that are not accessible through direct cross-coupling alone.

Agrochemical Intermediate Production

The one-step, near-quantitative MOM protection of 2-bromo-5-fluorophenol (30 g scale, 0 °C, DCM) provides a robust, scalable entry point for producing fluorinated agrochemical intermediates. The mild conditions (no strong bases, no exothermic methylation) and the use of commercially available, cost-effective reagents (chloromethyl methyl ether, DIPEA) make this route suitable for pilot-scale manufacture, whereas the alternative methylation route to the methoxy analog requires methyl iodide and NaH, presenting greater safety and handling challenges at scale . The procurement of the pre-formed MOM building block eliminates the need for in-house protection, streamlining the supply chain for contract research and manufacturing organisations (CRO/CDMOs).

Application
Selection Property
Validation Focus
PROTAC warhead precursor with latent phenol handle
Orthogonal MOM protection withstands cross-coupling, enabling late-stage linker attachment
MOM integrity post-coupling; mild deprotection compatibility
Fluorinated kinase inhibitor intermediate
High-purity (≥98%) building block supports predictable stoichiometry in multi-step synthesis
Purity verification; heterocycle installation yield
Site-selective biaryl scaffold functionalisation
MOM-directed ortho-metalation enables programmable ring functionalisation
Regioselectivity and functional group tolerance
Agrochemical intermediate scale-up
One-step, near-quantitative protection route supports pilot-scale supply chain
Process safety and scalability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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